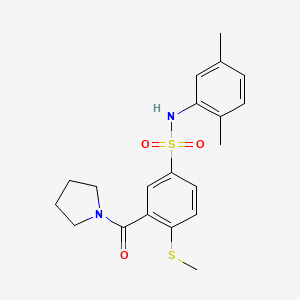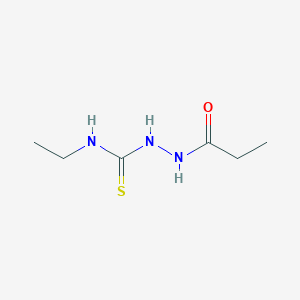![molecular formula C17H13NO4 B4704370 2-[(4-oxo-2-phenyl-4H-chromen-6-yl)oxy]acetamide](/img/structure/B4704370.png)
2-[(4-oxo-2-phenyl-4H-chromen-6-yl)oxy]acetamide
Übersicht
Beschreibung
2-[(4-oxo-2-phenyl-4H-chromen-6-yl)oxy]acetamide, also known as Coumarin-6, is a fluorescent dye commonly used in biological research. It is a synthetic compound that is widely used for staining cells, tissues, and organelles. The compound is particularly useful for visualizing the mitochondria due to its unique properties.
Wirkmechanismus
2-[(4-oxo-2-phenyl-4H-chromen-6-yl)oxy]acetamide is a lipophilic molecule that readily crosses the cell membrane and accumulates in the mitochondria. The compound has been shown to bind to the mitochondrial membrane, specifically to cardiolipin, a phospholipid found exclusively in the inner mitochondrial membrane. This binding results in a change in the fluorescence of this compound, which can be used to monitor changes in mitochondrial membrane potential and permeability transition pore opening.
Biochemical and Physiological Effects
This compound has been shown to have minimal effects on cellular metabolism and viability at concentrations commonly used in research. However, at higher concentrations, the compound has been shown to induce mitochondrial dysfunction and cell death. Therefore, it is important to use this compound at appropriate concentrations and for short periods of time.
Vorteile Und Einschränkungen Für Laborexperimente
One advantage of using 2-[(4-oxo-2-phenyl-4H-chromen-6-yl)oxy]acetamide is its high quantum yield, which allows for strong fluorescent signals to be detected. Additionally, the compound is relatively easy to use and can be used in live cells without the need for fixation or permeabilization. However, one limitation is that the compound is not specific to mitochondria and can accumulate in other organelles, such as lysosomes and endoplasmic reticulum. Therefore, it is important to use this compound in combination with other organelle-specific dyes.
Zukünftige Richtungen
There are several future directions for the use of 2-[(4-oxo-2-phenyl-4H-chromen-6-yl)oxy]acetamide in biological research. One direction is the development of new derivatives of this compound that have improved specificity for mitochondria. Another direction is the use of this compound in combination with other fluorescent dyes to study mitochondrial dynamics in live cells. Additionally, the use of this compound in animal models could provide insight into mitochondrial dysfunction in disease states. Overall, this compound is a valuable tool for studying mitochondrial dynamics and has the potential to contribute to a better understanding of cellular physiology and disease.
Wissenschaftliche Forschungsanwendungen
2-[(4-oxo-2-phenyl-4H-chromen-6-yl)oxy]acetamide is commonly used in biological research as a fluorescent dye to visualize mitochondria in live cells. The compound has a high quantum yield, meaning it emits a strong fluorescent signal when excited by light. This makes it an ideal tool for studying mitochondrial dynamics, such as mitochondrial fusion and fission, and mitochondrial transport. This compound can also be used to study mitochondrial membrane potential and mitochondrial permeability transition pore opening.
Eigenschaften
IUPAC Name |
2-(4-oxo-2-phenylchromen-6-yl)oxyacetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H13NO4/c18-17(20)10-21-12-6-7-15-13(8-12)14(19)9-16(22-15)11-4-2-1-3-5-11/h1-9H,10H2,(H2,18,20) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XTVNYVWMSJMVGI-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2=CC(=O)C3=C(O2)C=CC(=C3)OCC(=O)N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H13NO4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
295.29 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Solubility |
1.1 [ug/mL] (The mean of the results at pH 7.4) | |
| Record name | SID24788848 | |
| Source | Burnham Center for Chemical Genomics | |
| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
| Description | Aqueous solubility in buffer at pH 7.4 | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![N-(2-furylmethyl)-2-(5-methyl-3-{[(3-nitro-1H-1,2,4-triazol-1-yl)acetyl]amino}-1H-pyrazol-1-yl)acetamide](/img/structure/B4704295.png)


![2-cyano-N-(4-fluorobenzyl)-3-(2-{[3-(trifluoromethyl)benzyl]oxy}phenyl)acrylamide](/img/structure/B4704307.png)
![4-amino-7-isopropyl-8-(4-methoxyphenyl)pyrazolo[5,1-c][1,2,4]triazine-3-carbonitrile](/img/structure/B4704314.png)
![2-(4-pyridinyl)-7-(tetrahydro-2-furanylmethyl)pyrido[3,4-e][1,2,4]triazolo[1,5-a]pyrimidin-6(7H)-one](/img/structure/B4704330.png)
![N-[2-(4-chlorophenyl)-1-(1-pyrrolidinylcarbonyl)vinyl]benzamide](/img/structure/B4704333.png)

![4-{[4-(4-fluorophenyl)-1,3-thiazol-2-yl]amino}-4-oxo-2-butenoic acid](/img/structure/B4704342.png)

![ethyl 2-[(3,5-dinitrobenzoyl)amino]-4,5-dimethyl-3-thiophenecarboxylate](/img/structure/B4704362.png)
![1-[4-(3-methoxyphenyl)-6-(trifluoromethyl)-2-pyrimidinyl]-2-methyl-1H-benzimidazole](/img/structure/B4704382.png)
![N-[6-(acetylamino)-1,3-benzothiazol-2-yl]-3,4,5-triethoxybenzamide](/img/structure/B4704383.png)
![(3,4-difluorophenyl)[(5-methoxy-2-methyl-3-phenyl-1-benzofuran-6-yl)methyl]amine](/img/structure/B4704389.png)